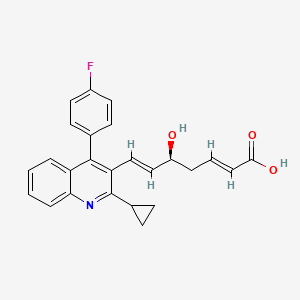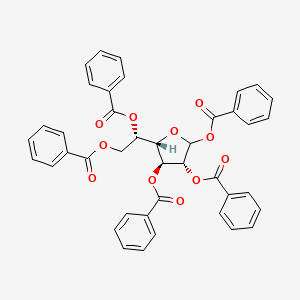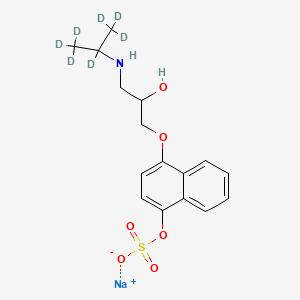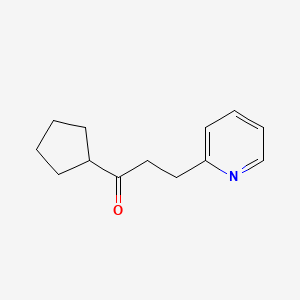
(S,2E,6E)-Dehydroxy Pitavastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, a member of the statin class of drugs used to lower cholesterol levels. This compound is characterized by the absence of a hydroxyl group, which differentiates it from its parent compound, Pitavastatin. The molecular formula of this compound is C25H22FNO3, and it has a molecular weight of 403.45 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring system, introduction of the cyclopropyl group, and the final dehydroxylation step. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(S,2E,6E)-Dehydroxy Pitavastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
(S,2E,6E)-Dehydroxy Pitavastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Pitavastatin formulations.
Biology: The compound is studied for its potential effects on cellular pathways and its role in cholesterol metabolism.
Medicine: Research is ongoing to explore its potential as a cholesterol-lowering agent and its effects on cardiovascular health.
Industry: It is used in the pharmaceutical industry for the development and quality control of statin drugs.
Wirkmechanismus
The mechanism of action of (S,2E,6E)-Dehydroxy Pitavastatin involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pitavastatin: The parent compound, which contains a hydroxyl group.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with a different side chain but similar cholesterol-lowering effects.
Uniqueness
(S,2E,6E)-Dehydroxy Pitavastatin is unique due to its dehydroxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can affect its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile .
Eigenschaften
Molekularformel |
C25H22FNO3 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
(2E,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C25H22FNO3/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19(28)4-3-7-23(29)30/h1-3,5-7,10-15,17,19,28H,4,8-9H2,(H,29,30)/b7-3+,15-14+/t19-/m0/s1 |
InChI-Schlüssel |
WSNVKKDLFVDTFD-GGBYPUJMSA-N |
Isomerische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C/C=C/C(=O)O)O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC=CC(=O)O)O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)


![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)

![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)

![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)

![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

